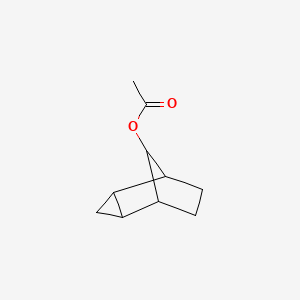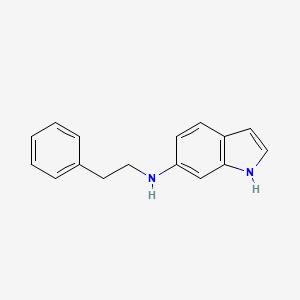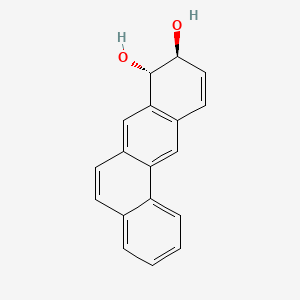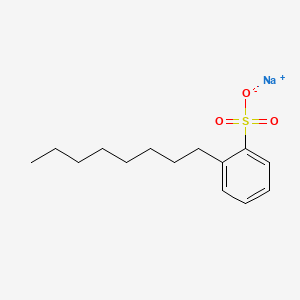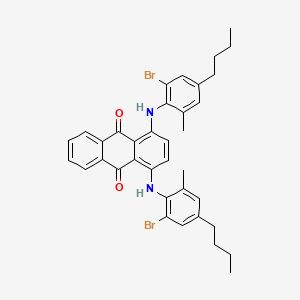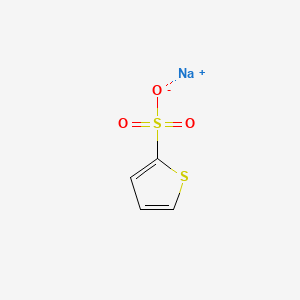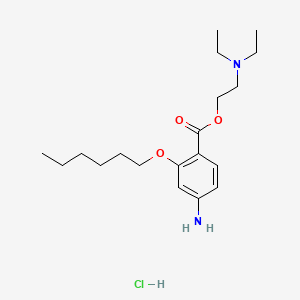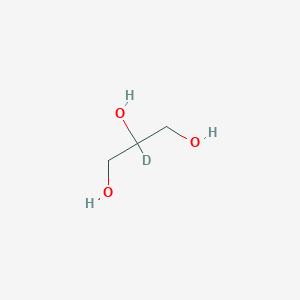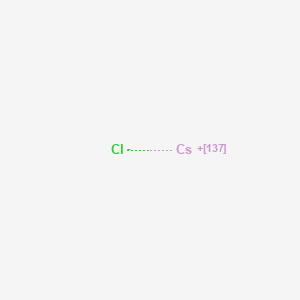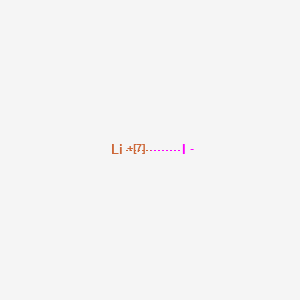
Lithium iodide (7LiI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium iodide: is a chemical compound composed of lithium and iodine, with the chemical formula LiI. It is a white crystalline solid that is highly soluble in water and other polar solvents. When exposed to air, lithium iodide can turn yellow due to the oxidation of iodide to iodine . This compound is used in various applications, including as an electrolyte in high-temperature batteries and artificial pacemakers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Neutralization Method: This is the primary industrial method for producing lithium iodide. It involves reacting lithium carbonate or lithium hydroxide with hydriodic acid. The reaction is as follows: [ \text{LiOH} + \text{HI} \rightarrow \text{LiI} + \text{H}_2\text{O} ] [ \text{Li}_2\text{CO}_3 + 2\text{HI} \rightarrow 2\text{LiI} + \text{H}_2\text{O} + \text{CO}_2 ] The resulting lithium iodide is then purified through evaporation and concentration .
-
Electrodialysis Metathesis: This method involves using an electrically driven membrane separation process. It is characterized by lower energy consumption and environmental benefits. The process achieves high purity lithium iodide under specific conditions, such as a membrane stack configuration and controlled operating voltage .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions: Lithium iodide is useful in organic synthesis for cleaving carbon-oxygen bonds. For example, it can convert methyl esters to carboxylic acids: [ \text{RCO}_2\text{CH}_3 + \text{LiI} \rightarrow \text{RCO}_2\text{Li} + \text{CH}_3\text{I} ] Similar reactions apply to epoxides and aziridines .
-
Redox Reactions: In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide during the charging process .
Common Reagents and Conditions:
Hydriodic Acid (HI): Used in the neutralization method to produce lithium iodide.
Lithium Carbonate (Li2CO3) or Lithium Hydroxide (LiOH): Reacts with hydriodic acid to form lithium iodide.
Major Products:
Lithium Hydroxide (LiOH): Formed during the charging process in lithium-oxygen batteries.
Methyl Iodide (CH3I): Formed during the cleavage of methyl esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Electrolyte in Batteries: Lithium iodide is used as a solid-state electrolyte in high-temperature batteries and lithium-oxygen batteries due to its ability to facilitate the formation of lithium hydroxide and improve battery efficiency.
Biology and Medicine:
Artificial Pacemakers: Lithium iodide is the standard electrolyte in artificial pacemakers due to its long cycle life.
Radiocontrast Agent: Previously used in CT scans, though its use was discontinued due to renal toxicity.
Industry:
Neutron Detection: Used as a phosphor for neutron detection.
Dye-Sensitized Solar Cells: Employed in the electrolyte of dye-sensitized solar cells in a complex with iodine.
Wirkmechanismus
Electrochemical Reactions:
- In lithium-oxygen batteries, lithium iodide acts as a redox mediator. During the discharge process, lithium iodide facilitates the formation of lithium hydroxide, which improves the kinetics of the charging process .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
- Lithium Fluoride (LiF)
- Lithium Chloride (LiCl)
- Lithium Bromide (LiBr)
- Lithium Astatide (LiAt)
Comparison:
- Lithium Iodide vs. Lithium Fluoride/Chloride/Bromide: While all these compounds are lithium halides, lithium iodide is unique in its high solubility in water and polar solvents. It also has specific applications in high-temperature batteries and artificial pacemakers, which are not common for other lithium halides .
Eigenschaften
CAS-Nummer |
29911-74-8 |
|---|---|
Molekularformel |
ILi |
Molekulargewicht |
133.9205 g/mol |
IUPAC-Name |
lithium-7(1+);iodide |
InChI |
InChI=1S/HI.Li/h1H;/q;+1/p-1/i;1+0 |
InChI-Schlüssel |
HSZCZNFXUDYRKD-QMVMUTFZSA-M |
Isomerische SMILES |
[7Li+].[I-] |
Kanonische SMILES |
[Li+].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


